Selegiline-d5 hydrochloride is a deuterated form of the drug selegiline, primarily used in the treatment of Parkinson's disease and major depressive disorder. This compound is notable for its ability to selectively inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters such as dopamine. The incorporation of deuterium atoms into the selegiline molecule enhances its pharmacokinetic properties and stability, making it a valuable tool in both clinical and research settings.
Selegiline-d5 hydrochloride is synthesized from selegiline through methods that introduce deuterium, which can be sourced from deuterated reagents. The compound is cataloged under the Chemical Abstracts Service number 1217705-21-9 and is available from various chemical suppliers, including Clearsynth and BenchChem .
Selegiline-d5 hydrochloride belongs to the class of monoamine oxidase inhibitors (MAOIs). It is classified as a pharmaceutical compound with applications in neuropharmacology, particularly for its effects on dopaminergic systems.
The synthesis of selegiline-d5 hydrochloride typically involves reductive amination processes where deuterium is incorporated into the selegiline structure. One common method includes:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of deuterated solvents can also enhance the incorporation efficiency of deuterium into the molecular structure .
The molecular formula for selegiline-d5 hydrochloride is . The structure consists of a phenethylamine backbone with a propargyl moiety and a methyl group that has been replaced by deuterium atoms.
Selegiline-d5 hydrochloride can undergo various chemical reactions similar to its non-deuterated counterpart, including:
The stability of selegiline-d5 hydrochloride under different conditions (e.g., pH variations, temperature) is crucial for its application in pharmacological studies. Studies indicate that deuterated compounds often exhibit altered reaction kinetics compared to their hydrogen counterparts due to the kinetic isotope effect .
Selegiline-d5 hydrochloride functions primarily as an irreversible inhibitor of monoamine oxidase B. By inhibiting this enzyme, it increases levels of dopamine in the brain, which is particularly beneficial in treating Parkinson's disease.
Relevant data indicates that physical properties may vary slightly due to the presence of deuterium compared to standard selegiline .
Selegiline-d5 hydrochloride is primarily utilized in pharmacokinetic studies due to its isotopic labeling, which allows researchers to trace metabolic pathways and interactions without interference from endogenous compounds. Applications include:
This compound serves as an important tool for both clinical applications and research into neurodegenerative diseases, contributing valuable insights into treatment strategies for conditions like Parkinson's disease.
Selegiline-d5 hydrochloride is a deuterated analogue of the monoamine oxidase-B inhibitor selegiline, where five hydrogen atoms are replaced by deuterium. This isotopic labeling is strategically executed to preserve the molecule’s bioactivity while altering its physicochemical and metabolic properties. The deuteration process employs specialized techniques, including metal-catalyzed H-D exchange reactions. A notable method involves the Pd/C-Al-D₂O system, where deuterium gas (D₂) is generated in situ via the reaction of aluminum with D₂O. This system enables regioselective deuteration under controlled conditions (typically 120°C with microwave activation), achieving high isotopic incorporation while minimizing side reactions [7]. Alternative routes include halogen-deuterium exchange or deuterated building block integration during synthesis, though H-D exchange remains prevalent due to its operational simplicity and scalability [7].
Deuterium atoms in selegiline-d5 HCl are exclusively localized on the phenyl ring (C₆H₅ → C₆D₅H₀), resulting in a pentadeuterated aromatic system. This substitution pattern is confirmed via ²H-NMR and high-resolution mass spectrometry, which show complete absence of aromatic protons and a characteristic +5 Da mass shift [2] [4] [6]. The benzylic position adjacent to the ring remains protonated (CH-CH₃), ensuring minimal perturbation to steric and electronic properties critical for MAO-B binding. This site-specific deuteration leverages the kinetic isotope effect (KIE), where the stronger C-D bond (vs. C-H) potentially slows metabolic cleavage at the aromatic ring, thereby extending half-life [7].
Table 1: Deuterium Substitution Profile of Selegiline-d5 HCl
Position | Hydrogen Type | Deuteration Status | Significance |
---|---|---|---|
Aromatic ring | 5×C-H | Fully deuterated (C₆D₅) | Blocks oxidative metabolism |
Benzylic carbon | 1×C-H | Undeuterated | Maintains stereoelectronic properties |
Propargylic chain | 1≡C-H | Undeuterated | Preserves click chemistry functionality |
Methyl group (N-bound) | 3×C-H | Undeuterated | Avoids altered MAO-B binding kinetics |
The molecular formula of selegiline-d5 HCl is C₁₃H₁₃D₅ClN (molecular weight: 228.77 g/mol), reflecting the incorporation of five deuterium atoms [2] [6]. Key mass spectrometric features include:
Table 2: Mass Spectrometric Signatures of Selegiline-d5 HCl vs. Non-Deuterated Form
Parameter | Selegiline-d5 HCl | Non-Deuterated Selegiline HCl |
---|---|---|
Molecular formula | C₁₃H₁₃D₅ClN | C₁₃H₁₈ClN |
Molecular weight | 228.77 g/mol | 223.74 g/mol |
[M+H]⁺ (ESI-MS) | m/z 194.2 | m/z 189.2 |
Key fragment ions | m/z 152.1, 98.1 | m/z 147.1, 93.1 |
Isotopic purity | ≥98% (by ¹H-/²H-NMR) | N/A |
Structurally, selegiline-d5 HCl mirrors non-deuterated selegiline (C₁₃H₁₈ClN) except for the aromatic deuteration. This modification induces subtle but impactful differences:
Table 3: Comparative Properties of Selegiline-d5 HCl and Non-Deuterated Selegiline HCl
Property | Selegiline-d5 HCl | Non-Deuterated Selegiline HCl |
---|---|---|
Molecular formula | C₁₃H₁₃D₅ClN | C₁₃H₁₈ClN |
MAO-B IC₅₀ | 51 nM | 51 nM |
Metabolic stability (t₁/₂) | Increased 2–3 fold | Baseline |
Click chemistry applicability | Retained (via -C≡CH) | Retained |
Primary analytical use | MS internal standard | Active pharmaceutical ingredient |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1